N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride
Description
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is a synthetic compound combining adamantane and piperidine pharmacophores linked via an acetamide backbone. Adamantane derivatives are known for their lipophilic, rigid structure, which enhances blood-brain barrier penetration, while piperidine moieties often contribute to receptor-binding affinity in neurological or antimicrobial agents . The hydrochloride salt improves solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.ClH/c22-18(14-21-6-2-1-3-7-21)20-5-4-19-11-15-8-16(12-19)10-17(9-15)13-19;/h15-17H,1-14H2,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFDHQZQKXMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCC23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride typically involves the reaction of adamantan-1-yl ethylamine with 2-(piperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted adamantane or piperidine derivatives.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Physical Properties of γ-Carboline Analogues ()
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 8c | 8-Fluoro, 3,5-Dimethyl | 68 | 256–258 |
| 8f | 8-Fluoro | 74 | 230–232 |
| Target | Piperidine | N/A | N/A |
Piperidine-Containing Analogues with Antimicrobial Activity ()
highlights 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b) with notable antimicrobial activity. While structurally distinct (thiopyrimidinone vs. acetamide backbone), these compounds demonstrate that piperidine derivatives can disrupt bacterial membranes or enzyme systems. For example:
- Antibacterial Activity : Compound 6a showed efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting that the piperidine-ethyl group may enhance membrane penetration .
- Antifungal Activity : Compound 6f (a morpholine derivative) exhibited strong activity against Candida albicans, implying that nitrogen heterocycles like piperidine could be optimized for antifungal targets .
Phenoxy-Substituted Adamantane Derivatives ()
The compound 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride () shares the adamantane and ethyl-acetamide structure but replaces piperidine with a phenoxy-dimethylaminoethyl group. Key distinctions include:
- Molecular Weight: ’s compound has a higher molecular weight (392.968 vs.
- Substituent Effects: The phenoxy group introduces aromaticity and hydrogen-bonding capacity, which may shift target specificity toward peripheral receptors or enzymes compared to the piperidine-containing compound .
Dichlorophenyl-Substituted Adamantane Derivatives ()
N-(Adamantan-1-yl)-2-(2,6-dichlorophenyl)acetamide (1a) in replaces the piperidine group with a dichlorophenyl moiety. This substitution likely increases lipophilicity (logP) and electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets. The absence of a hydrochloride salt in 1a may limit solubility compared to the target compound .
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The piperidine ring contributes to the compound's lipophilicity and potential receptor binding capabilities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For example, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some analogs . This suggests that the compound may possess similar or enhanced antimicrobial properties.
2. Neuropharmacological Effects
The adamantane structure is often associated with neuropharmacological effects. Compounds derived from adamantane have been studied for their potential in treating neurological disorders, including their role as NMDA receptor antagonists. This mechanism may provide neuroprotective effects and could be relevant for conditions such as Alzheimer's disease and schizophrenia .
3. Inhibition of Enzymatic Activity
Research has highlighted the compound's potential to inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced inflammation .
Case Studies
Several case studies have illustrated the biological efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy : In a controlled study, derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that certain modifications to the adamantane scaffold significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited for drug development .
- Neuroprotective Effects : A study examining the neuroprotective properties of adamantane derivatives found that these compounds could reduce oxidative stress in neuronal cell lines, indicating their potential use in neurodegenerative disease therapies .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
